molecular formula C6H6N2O2 B159190 Urocanic acid CAS No. 3465-72-3

Urocanic acid

Cat. No. B159190
CAS RN: 3465-72-3
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-OWOJBTEDSA-N
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Description

Urocanic acid is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of histidine and has a role as a chromophore and a human metabolite .


Synthesis Analysis

Urocanic acid is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium . In the liver, urocanic acid is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .


Molecular Structure Analysis

Urocanic acid is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .


Chemical Reactions Analysis

Urocanic acid isomerizes from its trans form to its cis form when exposed to ultraviolet radiation . This isomerization is crucial to understanding the deleterious effects mediated by this biomarker .


Physical And Chemical Properties Analysis

Urocanic acid has a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol . It is an alpha, beta-unsaturated monocarboxylic acid and a member of imidazoles .

Scientific Research Applications

Photoprotective and Photoimmunosuppressive Properties

Urocanic acid, found in the stratum corneum, has attracted research attention due to its dual roles. Initially considered a "natural sunscreen," it is now also recognized as a mediator of photoimmunosuppression, impacting photocarcinogenesis. This complex character raises questions about its beneficial and detrimental effects (Gibbs & Norval, 2011).

Analytical Methods for Studying Urocanic Acid

The photoisomerization of urocanic acid from trans to cis form, induced by ultraviolet radiation, has significant immunosuppressive and carcinogenic implications. Research on analytical methods to explore this isomerization is vital for understanding its effects. Methods like HPCE, confocal Raman spectroscopy, GC, HPLC, and MS are utilized, with HPLC-MS showing high sensitivity and accuracy for clinical investigations (Lima et al., 2020).

Photochemical Behavior

The photochemical reaction of urocanic acid, primarily its trans-cis isomerization, is linked to photoinduced suppression of the skin's immune system. The kinetics of this isomerization in various solvents indicate a polar intermediate, suggesting environmental influences on this process (Wallis et al., 2004).

Insights into Photochemical Mechanisms

Urocanic acid's role as a UV filter and its link to skin cancer and photoimmunosuppression have prompted ab initio investigations. These studies explore the photochemical processes for radiationless excited-state deactivation, providing insights into its complex photochemistry and potential pathways for future research (Tuna et al., 2014).

Advances in Photochemistry and Photobiology

Urocanic acid continues to be a subject of intense research due to its intriguing photochemistry and role in immunosuppression, skin cancer development, and skin barrier function. This review summarizes photochemical, photobiological, and photoimmunological findings regarding urocanic acid (Gibbs et al., 2008).

Protective Effect Against Ultraviolet Radiation

A study on urocanic acid chitin nanofibers revealed their protective effect against UVB radiation. This research indicates the potential of combining natural substances like urocanic acid with other materials for enhanced UV protection (Ito et al., 2015).

Monitoring Urocanic Acid in Skin

Research on non-invasive monitoring of urocanic acid isomers in the skin through confocal Raman spectroscopy has been instrumental in evaluating the protective capacity of sunscreens and understanding UV radiation's impact on skin (Egawa & Iwaki, 2008).

Role in Immune Suppression

Studies on urocanic acid's impact on immune responses in human skin demonstrate its potential in suppressing immunity, making it a subject of interest in dermatological research and potential therapeutic applications (Dahl et al., 2010).

Safety And Hazards

When handling urocanic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research on analytical methods that explore urocanic acid isomerization is indispensable to fully understand the deleterious effects mediated by this biomarker . The current challenges and possible future directions of urocanic acid as a gene carrier are also being proposed .

properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
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InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
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InChI Key

LOIYMIARKYCTBW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID5041148
Record name trans-Urocanic acid
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Molecular Weight

138.12 g/mol
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Physical Description

Solid
Record name Urocanic acid
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Solubility

1.5 mg/mL at 17 °C
Record name trans-urocanic acid
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Product Name

Urocanic acid

CAS RN

3465-72-3, 7699-35-6, 104-98-3
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Record name cis-Urocanic acid
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Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
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Record name UROCANIC ACID
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Melting Point

225 °C
Record name trans-urocanic acid
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Record name Urocanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
PH Hart, M Norval - Journal of Investigative Dermatology, 2021 - Elsevier
Trans-urocanic acid (trans-UCA) is synthesized in the skin, liver, and brain. It is a major natural moisturizing factor in skin and maintains its acid pH. In skin, it isomerizes to cis-UCA …
Number of citations: 27 www.sciencedirect.com
NK Gibbs, J Tye, M Norval - Photochemical & photobiological sciences, 2008 - pubs.rsc.org
Urocanic acid (UCA), produced in the upper layers of mammalian skin, is a major absorber of ultraviolet radiation (UVR). Originally thought to be a ‘natural sunscreen’, studies …
Number of citations: 162 pubs.rsc.org
T Mohammad, H Morrison… - Photochemistry and …, 1999 - search.proquest.com
… Urocanic acid is synthesized as the [runs (E) isomer through … Trans-urocanic acid is a substrate for the enzyme. urocanase… Urocanic acid is a crystalline white solid (melting point [mp]. …
Number of citations: 100 search.proquest.com
NK Gibbs, M Norval - Journal of Investigative Dermatology, 2011 - Elsevier
… Located in the stratum corneum, urocanic acid is a major … urocanic acid and reopen the debate on the relative “beneficial” and “detrimental” properties of this molecule. Urocanic acid (…
Number of citations: 102 www.sciencedirect.com
FF de Olivarius, HC Wulf, J Crosby… - Photodermatology …, 1996 - Wiley Online Library
… Photoisomerisation spectrum of urocanic acid in human skin and in vitro… A monoclonal antibody to cisurocanic acid prevents the … Cis-urocanic acid suppression of contact hypersensitivty …
Number of citations: 60 onlinelibrary.wiley.com
M Norval, TJ Simpson, JA Ross - Photochemistry and …, 1989 - Wiley Online Library
… Abstract-Urocanic acid, a molecule found at high … It has been proposed that cis-urocanic acid may mediate the transient … and possible interactions of urocanic acid with immune cells …
Number of citations: 111 onlinelibrary.wiley.com
FP Noonan, EC De Fabo - Immunology today, 1992 - cell.com
… -irradiated keratinocyteslg; (5) induction of CDIa I)R + macrophages which preferentially activate suppressor-inducer T cells2; (6) initiation by a specific skin photoreceptor (urocanic acid…
Number of citations: 339 www.cell.com
TH Kim, JE Ihm, YJ Choi, JW Nah, CS Cho - Journal of Controlled Release, 2003 - Elsevier
… In this paper, we demonstrated that water-soluble chitosan coupled with urocanic acid was successfully prepared and used as an effective gene delivery system. It showed great ability …
Number of citations: 281 www.sciencedirect.com
KM Hanson, JD Simon - Proceedings of the National …, 1998 - National Acad Sciences
… after excitation of trans-urocanic acid mimics the in … The absorption spectrum of naturally occurring transurocanic acid, … -UA and photoinduced cis-urocanic acid results from the presence …
Number of citations: 182 www.pnas.org
PM Krien, M Kermici - Journal of investigative dermatology, 2000 - Elsevier
… trans-urocanic acid (6.10), and (ii) the amount of urocanic acid … urocanic acid production rate within the stratum corneum and that this production rate is self-regulated by its urocanic acid …
Number of citations: 200 www.sciencedirect.com

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